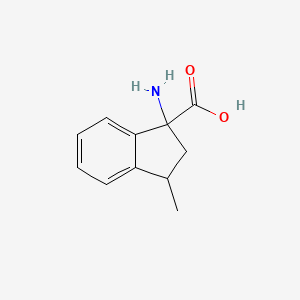

1-Amino-3-methyl-indan-1-carboxylic acid

Description

Significance of Conformationally Constrained Amino Acids in Advanced Molecular Design

Peptides and proteins, composed of amino acid chains, exhibit a vast array of biological functions, largely dictated by their three-dimensional structures. However, the inherent flexibility of many natural peptides can lead to a loss of bioactivity and susceptibility to enzymatic degradation. Conformationally constrained amino acids, by virtue of their rigid structures, can lock a peptide into a specific, biologically active conformation. nih.govpnas.org This pre-organization can lead to increased receptor binding affinity, enhanced selectivity, and improved metabolic stability. mdpi.com By reducing the entropic penalty upon binding to a target, these constrained analogues often exhibit superior potency compared to their flexible counterparts. nih.gov

Overview of Indane-Based Scaffolds in Medicinal Chemistry and Chemical Biology Research

The indane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.neteburon-organics.com This framework is present in a variety of natural products and synthetic compounds with a wide range of biological activities, including antiviral, anticancer, and neuroprotective properties. researchgate.netmdpi.comnih.gov The rigid nature of the indane ring system allows for the precise positioning of functional groups in three-dimensional space, making it an excellent template for the design of small molecule drugs that can interact specifically with biological targets. researchgate.net

Historical Context of Non-Proteinogenic Amino Acid Utilization in Drug Discovery and Peptide Science

While the 20 proteinogenic amino acids form the basis of life's proteins, nature itself utilizes a much broader array of non-proteinogenic amino acids (NPAAs) in various secondary metabolites with potent biological activities. nih.gov For decades, chemists have been inspired by this natural diversity and have synthesized thousands of novel NPAAs to incorporate into peptides and other drug candidates. nih.govnih.govmdpi.com The introduction of NPAAs can bestow peptides with desirable drug-like properties, such as enhanced stability against proteolysis, improved oral bioavailability, and altered receptor binding profiles. nih.govresearchgate.netresearchgate.net This strategy has been instrumental in the development of numerous peptide-based therapeutics and has significantly expanded the chemical space available for drug discovery. nih.gov

Structure

3D Structure

Properties

CAS No. |

1220040-02-7 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-amino-3-methyl-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-7-6-11(12,10(13)14)9-5-3-2-4-8(7)9/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI Key |

WJVNCTQTMOGDLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Amino 3 Methyl Indan 1 Carboxylic Acid Derivatives

Stereoselective Synthesis Approaches

The creation of a chiral quaternary center, as found in 1-amino-3-methyl-indan-1-carboxylic acid, is a significant challenge in asymmetric synthesis. Various strategies have been developed to control the stereochemical outcome, ensuring access to specific, enantiomerically pure forms of the molecule.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.gov

One powerful approach involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand. nih.gov For instance, a chiral ligand derived from L-proline can be complexed with Ni(II) and an amino acid ester. Deprotonation of this complex generates a nucleophilic enolate, which can then be alkylated. The steric environment created by the chiral ligand directs the approach of the electrophile, leading to high diastereoselectivity. Subsequent hydrolysis under acidic conditions removes the metal and the auxiliary, yielding the desired α,α-disubstituted amino acid. nih.gov This method has been successfully used to prepare a variety of tailor-made amino acids in high yield and enantiomeric excess. nih.gov

Other widely used auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov In a typical Evans' auxiliary approach, the chiral oxazolidinone is acylated with a suitable carboxylic acid derivative. The resulting imide can be deprotonated to form an enolate, which then undergoes a diastereoselective reaction with an electrophile. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, controlling the stereochemistry of the addition. nih.gov Similarly, pseudoephedrine can be used as a chiral auxiliary by forming an amide, where subsequent alkylation of its enolate occurs with high diastereoselectivity. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Proline-derived Schiff Base Ligands (with Ni(II)) | Asymmetric alkylation of glycine or alanine Schiff base complexes. nih.gov | Forms a rigid square-planar complex, enabling high diastereocontrol; auxiliary is recyclable. nih.gov |

| Evans' Oxazolidinones | Diastereoselective alkylation of N-acyloxazolidinones. nih.gov | Highly predictable stereochemical outcome; well-established and widely used method. nih.gov |

| Pseudoephedrine | Asymmetric alkylation of pseudoephedrine amides. wikipedia.org | The addition product is directed by the methyl group, leading to high stereoselectivity; auxiliary is derived from a natural product. wikipedia.org |

| Camphorsultam | Asymmetric alkylation and Diels-Alder reactions. nih.gov | Provides excellent stereocontrol due to the rigid camphor (B46023) skeleton. nih.gov |

Organocatalytic and Metal-Catalyzed Enantioselective Routes

In recent decades, organocatalysis and transition metal catalysis have emerged as powerful alternatives to auxiliary-based methods for enantioselective synthesis. researchgate.net These approaches use sub-stoichiometric amounts of a chiral catalyst to generate chiral products. georgiasouthern.edu

Organocatalysis utilizes small, chiral organic molecules, such as amino acids and their derivatives, to catalyze asymmetric transformations. rsc.orgresearchgate.net For the synthesis of molecules like 1-amino-3-methyl-indan-1-carboxylic acid, an asymmetric Strecker reaction on a 3-methyl-indan-1-one precursor could be envisioned. Chiral thiourea (B124793) or guanidine (B92328) catalysts can activate both the imine and the cyanide nucleophile to afford an enantioenriched α-aminonitrile, which can then be hydrolyzed to the target amino acid. Furthermore, organocatalytic Michael additions to nitroalkenes are well-established, and a similar strategy could be applied to an indane-based substrate. nih.gov

Transition metal catalysis offers another highly efficient route. Metals like rhodium, ruthenium, palladium, and copper, when complexed with chiral ligands, can catalyze a wide array of enantioselective reactions. georgiasouthern.edu For example, the asymmetric hydrogenation of an enamine or dehydroamino acid precursor derived from 3-methyl-indan-1-one, using a chiral rhodium or iridium catalyst (e.g., with a DuPhos or Josiphos ligand), would be a direct method to establish the chiral amine-bearing stereocenter.

Table 2: Comparison of Catalytic Strategies

| Catalytic Strategy | Catalyst Type | Example Reaction | Advantages |

| Organocatalysis | Chiral amino acids (e.g., proline), thioureas, phosphoric acids. rsc.orgresearchgate.net | Asymmetric Mannich, Michael, or Strecker reactions. researchgate.netnih.gov | Metal-free, often less sensitive to air and moisture, environmentally benign. rsc.org |

| Metal Catalysis | Complexes of Rh, Ru, Pd, Ir with chiral phosphine (B1218219) ligands. georgiasouthern.edu | Asymmetric hydrogenation, amination, or alkylation. georgiasouthern.edu | High turnover numbers, exceptional enantioselectivity, broad substrate scope. |

Chemo-Enzymatic Transformations for Stereochemical Control

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of enzymes. nih.gov This approach is particularly useful for achieving high stereochemical purity. A primary application in amino acid synthesis is the enzymatic kinetic resolution of a racemic mixture. nih.govnih.gov

In this strategy, a racemic mixture of a 1-amino-3-methyl-indan-1-carboxylic acid derivative, such as its ester or amide, is subjected to an enzymatic reaction. Enzymes like lipases or proteases (e.g., subtilisin, α-chymotrypsin) exhibit high enantioselectivity, preferentially catalyzing the hydrolysis of one enantiomer while leaving the other untouched. nih.gov For example, a lipase (B570770) could selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The resulting acid and ester can then be easily separated.

A more advanced technique is dynamic kinetic resolution (DKR). In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product, overcoming the 50% yield limitation of standard kinetic resolution. nih.gov

Table 3: Enzymes for Stereochemical Control in Amino Acid Synthesis

| Enzyme Class | Example | Typical Transformation |

| Lipases | Candida antarctica Lipase B (CALB) | Enantioselective hydrolysis of racemic amino acid esters. nih.gov |

| Proteases | Subtilisin, α-Chymotrypsin | Enantioselective hydrolysis of racemic amino acid esters or amides. nih.gov |

| Amidases | Amino acid amidases | Enantioselective hydrolysis of racemic amino acid amides. nih.gov |

| Acylases | Aminoacylase | Enantioselective hydrolysis of N-acyl amino acids. nih.gov |

Conventional and Advanced Synthetic Routes to the Indane Core

The construction of the indane skeleton itself is the first critical phase in the synthesis of 1-amino-3-methyl-indan-1-carboxylic acid. This bicyclic framework is typically assembled through intramolecular cyclization reactions.

Friedel-Crafts Annulation and Cyclization Protocols

The Friedel-Crafts reaction is a classic and reliable method for forming the five-membered ring of the indanone core, a direct precursor to the indane system. The most common approach is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. nih.govbeilstein-journals.orgresearchgate.net

In this protocol, a suitable phenylpropionic acid, such as 3-(m-tolyl)propionic acid, is first converted to a more reactive species like an acid chloride. In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), the aromatic ring attacks the acylium ion intermediate, closing the five-membered ring to form a 1-indanone (B140024) (e.g., 6-methyl-1-indanone). nih.gov Alternatively, strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH) can be used to directly cyclize the carboxylic acid at elevated temperatures. nih.govbeilstein-journals.org The resulting 3-methyl-1-indanone (B1362706) can then be further functionalized to introduce the amino and carboxylic acid groups at the C1 position.

Table 4: Reagents for Intramolecular Friedel-Crafts Cyclization to form 1-Indanones

| Reagent/Catalyst | Substrate | Conditions | Key Features |

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl chloride | Anhydrous, often in solvents like CS₂ or CH₂Cl₂. nih.gov | Classic, highly effective Lewis acid catalyst for Friedel-Crafts acylation. nih.gov |

| Polyphosphoric Acid (PPA) | 3-Arylpropionic acid | High temperature (e.g., >100°C). beilstein-journals.org | Acts as both a Brønsted acid catalyst and a dehydrating agent. |

| Triflic Acid (TfOH) | 3-Arylpropionic acid or enones | Can be effective at moderate to elevated temperatures. beilstein-journals.org | A very strong Brønsted superacid, capable of promoting cyclization of less reactive substrates. beilstein-journals.org |

| Nafion-H | 3-Arylpropionyl chloride | Refluxing benzene (B151609). nih.gov | A solid, reusable acid catalyst, offering a heterogeneous reaction system. nih.gov |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.comnih.gov This high degree of atom economy and convergence makes MCRs ideal for rapidly generating libraries of structurally diverse molecules. nih.gov

For the synthesis of 1-amino-3-methyl-indan-1-carboxylic acid derivatives, several MCRs are highly applicable. The Strecker synthesis, which is the first reported MCR, can be applied directly to 3-methyl-1-indanone. tcichemicals.com The reaction of the ketone with an amine (e.g., ammonia) and a cyanide source (e.g., KCN) generates an α-aminonitrile, which upon hydrolysis yields the target α-amino acid. tcichemicals.com

The Ugi and Passerini reactions are isocyanide-based MCRs that offer even greater structural diversity. nih.govorganic-chemistry.org An Ugi four-component reaction (U-4CR) combines a ketone (3-methyl-1-indanone), an amine, a carboxylic acid, and an isocyanide. nih.gov By varying each of these four components, a vast array of complex N-acylated amino acid amides can be synthesized in a single step, providing rapid access to a library of derivatives based on the 1-amino-3-methyl-indan-1-carboxylic acid scaffold.

Table 5: Relevant Multi-Component Reactions (MCRs)

| Reaction Name | Components | Product Type | Application to Target Synthesis |

| Strecker Synthesis | Ketone, Amine, Cyanide | α-Aminonitrile (hydrolyzes to α-amino acid). tcichemicals.com | Direct synthesis from 3-methyl-1-indanone to form the α-amino acid core. tcichemicals.com |

| Bucherer-Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide | Hydantoin (hydrolyzes to α-amino acid). nih.gov | Alternative to Strecker for producing the α-amino acid from 3-methyl-1-indanone. |

| Ugi Reaction (U-4CR) | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide. nih.govnih.gov | Creates complex derivatives by varying four different inputs around the indane core. nih.gov |

| Passerini Reaction (P-3CR) | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide. nih.govorganic-chemistry.org | Generates α-acyloxy carboxamide derivatives from 3-methyl-1-indanone. |

Functionalization and Derivatization at Stereocenters and Aromatic Ring

The strategic modification of 1-amino-3-methyl-indan-1-carboxylic acid derivatives at their stereocenters and aromatic ring is a key area of research for modulating their biological activity and physicochemical properties. These modifications allow for the exploration of the chemical space around the core scaffold, leading to the development of compounds with enhanced potency, selectivity, and metabolic stability.

Functionalization of the Aromatic Ring:

The benzene ring of the indane scaffold presents multiple sites for functionalization. Electrophilic aromatic substitution reactions are commonly employed to introduce a variety of substituents. For instance, nitration followed by reduction can introduce an amino group, which can be further derivatized. Halogenation, such as bromination or chlorination, provides a handle for subsequent cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, enabling the introduction of aryl, alkynyl, or amino moieties, respectively. organic-chemistry.org Friedel-Crafts acylation or alkylation can also be utilized to append various groups to the aromatic ring. nih.gov The position of substitution is directed by the existing groups on the ring and can be controlled by the choice of reagents and reaction conditions. Research has demonstrated the synthesis of various substituted benzolactams, which are structurally related to aminoindanes, through palladium-catalyzed reactions on the aromatic ring, leading to ligands with high affinity for dopamine (B1211576) receptors. nih.gov

Derivatization at Stereocenters:

The 1-amino-3-methyl-indan-1-carboxylic acid core possesses two stereocenters at the C1 and C3 positions. The derivatization at these centers is crucial for controlling the three-dimensional arrangement of the molecule, which in turn significantly influences its interaction with biological targets.

The primary amino group at C1 is a common site for derivatization. Acylation to form amides, sulfonamides, or ureas is a straightforward approach. Reductive amination can be used to introduce secondary or tertiary amines. These modifications can alter the basicity and hydrogen bonding capacity of the molecule. Chiral derivatizing agents can be employed to separate enantiomers or to introduce additional stereocenters. researchgate.netnih.gov For example, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) allows for the chromatographic separation and stereochemical assignment of amino acids. nih.gov

The carboxylic acid group at C1 can be converted into esters, amides, or other carboxylic acid derivatives. thermofisher.com This functionalization can impact the polarity and bioavailability of the resulting compounds. The synthesis of indane-1-carboxylic acid-3-semicarbazone has been reported, demonstrating the reactivity of the carboxylic acid functionality. researchgate.net

The methyl group at the C3 position offers fewer direct handles for functionalization. However, synthetic routes starting from precursors with other functional groups at this position can be designed to introduce diversity.

The following table summarizes various derivatization strategies for the functionalization of the aromatic ring and stereocenters of aminoindane derivatives.

| Functionalization Site | Reaction Type | Reagents/Conditions | Introduced Functional Group | Reference |

| Aromatic Ring | Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | Amino (-NH₂) | organic-chemistry.org |

| Aromatic Ring | Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogen (-Br, -Cl) | organic-chemistry.org |

| Aromatic Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | organic-chemistry.org |

| Aromatic Ring | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group | organic-chemistry.org |

| Aromatic Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl group | nih.gov |

| C1-Amino Group | Acylation | Acyl chloride or anhydride | Amide | nih.gov |

| C1-Amino Group | Sulfonylation | Sulfonyl chloride | Sulfonamide | nih.gov |

| C1-Amino Group | Reductive Amination | Aldehyde or ketone, reducing agent | Secondary/Tertiary amine | wikipedia.org |

| C1-Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester | thermofisher.com |

| C1-Carboxylic Acid | Amidation | Amine, coupling agent | Amide | thermofisher.com |

Non-Conventional Synthesis Techniques in Academia

In recent years, academic research has increasingly focused on the development of more efficient, sustainable, and rapid methods for the synthesis of complex molecules like 1-amino-3-methyl-indan-1-carboxylic acid and its derivatives. This has led to the exploration of non-conventional synthesis techniques that offer significant advantages over traditional methods.

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. nih.govmdpi.com This technology is particularly beneficial for the synthesis of constrained amino acids and cyclic peptides where conventional heating may lead to side reactions or racemization. nih.govresearchgate.net

In the context of 1-amino-3-methyl-indan-1-carboxylic acid derivatives, microwave energy can be applied to various synthetic steps, including the formation of the indane ring system, functionalization of the aromatic ring, and peptide coupling reactions. For instance, intramolecular Friedel-Crafts reactions to form the indanone precursor can be significantly enhanced under microwave conditions. nih.gov Furthermore, microwave-assisted solid-phase peptide synthesis (SPPS) has been shown to be highly effective for the rapid assembly of peptides containing sterically hindered amino acids. nih.govcem.com

The table below presents a comparison of reaction times and yields for selected reactions under conventional heating versus microwave irradiation, illustrating the advantages of this technology.

| Reaction | Conventional Conditions | Yield (Conventional) | Microwave Conditions | Yield (Microwave) | Reference |

| Cyclocondensation of enamines | Reflux, 48 h | Not specified | 55-86% (30 min) | 55-86% | mdpi.com |

| Spirohydantoin synthesis | Thermal heating | Lower yields | 8 min, 100 Watts | 76-94% | researchgate.net |

| Peptide cyclization | Manual conventional method | Lower yields | Automated microwave | Increased yields | nih.gov |

Ultrasound-Promoted Synthetic Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional approach to synthesis. scirp.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.net

Ultrasound irradiation has been successfully employed in various organic transformations, including condensation reactions, amidation, and the synthesis of heterocyclic compounds. nih.govorgchemres.org For the synthesis of 1-amino-3-methyl-indan-1-carboxylic acid derivatives, ultrasound can be used to promote key steps such as the formation of amide bonds or the synthesis of precursors. orgchemres.org Reactions can often be carried out at ambient temperature and in aqueous media, aligning with the principles of green chemistry. researchgate.netresearchgate.net For example, the synthesis of β-amino carbonyl compounds has been efficiently achieved under ultrasound irradiation in an aqueous medium. researchgate.net

The benefits of using ultrasound in synthesis are highlighted in the following table, which compares reaction conditions and outcomes with and without sonication.

| Reaction | Conventional Conditions | Yield (Conventional) | Ultrasound Conditions | Yield (Ultrasound) | Reference |

| Dehydrogenation of aminals | Conventional heating | Lower yields | Ice bath, 1-5 min | 80-94% | scirp.org |

| Synthesis of aryl amides | Silent conditions | Lower yields | Ambient temperature | 78-95% | orgchemres.org |

| Synthesis of 2-amino-4,6-diphenylnicotinonitriles | Conventional methods | Lower yields | Water, ambient temperature | Excellent yields | nih.gov |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals. This approach aims to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org

In the synthesis of 1-amino-3-methyl-indan-1-carboxylic acid and its derivatives, green chemistry principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as water, ethanol, or propylene (B89431) carbonate is a key focus. rsc.orgnih.gov Research has shown that peptide synthesis can be successfully performed in propylene carbonate, a greener polar aprotic solvent. rsc.org

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric quantities reduces waste and improves atom economy. This includes the use of metal catalysts for cross-coupling reactions and organocatalysts.

Energy Efficiency: As discussed previously, microwave and ultrasound-assisted synthesis can significantly reduce energy consumption by shortening reaction times. nih.govscirp.org

Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may explore the use of bio-based starting materials.

The adoption of green chemistry principles not only reduces the environmental footprint of the synthesis but can also lead to safer and more cost-effective processes. The development of water-based synthetic methods for peptides is a significant step towards more environmentally friendly chemical synthesis. nih.gov

Conformational Analysis and Advanced Structural Characterization

Spectroscopic Probing of Conformational Preferences

Spectroscopic methods are indispensable for elucidating the conformational preferences and stereochemical purity of 1-Amino-3-methyl-indan-1-carboxylic acid in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric and enantiomeric purity of 1-Amino-3-methyl-indan-1-carboxylic acid. While the NMR spectra of enantiomers are identical in an achiral solvent, the presence of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the different enantiomers. researchgate.netnih.gov

For diastereomers, such as the (1R, 3R) and (1R, 3S) forms of 1-Amino-3-methyl-indan-1-carboxylic acid, distinct chemical shifts and coupling constants are typically observed in standard ¹H and ¹³C NMR spectra due to the different spatial relationships between the substituents. The relative integration of specific proton signals allows for the quantification of the diastereomeric ratio. For instance, the resonance of the methyl group protons at the C3 position is particularly sensitive to the relative stereochemistry.

To assess enantiomeric excess, a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, can be added to the NMR sample. This forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in separate, observable signals. The difference in chemical shifts (Δδ) between the enantiomeric signals allows for the determination of enantiomeric purity.

Table 1: Representative ¹H NMR Data for Diastereomeric Purity Assessment of 1-Amino-3-methyl-indan-1-carboxylic acid in CDCl₃

| Proton | (1R, 3S)-Isomer δ (ppm) | (1R, 3R)-Isomer δ (ppm) |

| CH₃ (at C3) | 1.25 (d, J=7.0 Hz) | 1.30 (d, J=7.2 Hz) |

| H (at C3) | 3.10 (m) | 3.25 (m) |

| CH₂ (at C2) | 2.10-2.25 (m) | 2.30-2.45 (m) |

| Aromatic-H | 7.20-7.40 (m) | 7.20-7.40 (m) |

This table is interactive. Click on the headers to sort the data.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chiral environment within a molecule. researchgate.netnih.gov For 1-Amino-3-methyl-indan-1-carboxylic acid, the electronic transitions of the phenyl chromophore are perturbed by the chiral centers, resulting in a characteristic CD spectrum.

The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and the preferred conformation of the molecule. researchgate.net Theoretical calculations can be used in conjunction with experimental CD data to assign the absolute configuration of the enantiomers. The constrained nature of the indan (B1671822) ring system leads to a well-defined conformational preference, which in turn produces a distinct and measurable CD signal.

Table 2: Illustrative Circular Dichroism Data for Enantiomers of 1-Amino-3-methyl-indan-1-carboxylic acid in Methanol

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (1R, 3R) | 215 | +1.5 x 10⁴ |

| 268 | -2.0 x 10² | |

| (1S, 3S) | 215 | -1.5 x 10⁴ |

| 268 | +2.0 x 10² |

This table is interactive. Users can filter data based on the enantiomer.

X-ray Crystallography for Solid-State Conformation and Chirality Assignment

X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute configuration of a chiral molecule. mdpi.comresearchgate.net A single crystal analysis of a specific diastereomer of 1-Amino-3-methyl-indan-1-carboxylic acid would reveal precise bond lengths, bond angles, and torsion angles. This technique definitively establishes the relative and absolute stereochemistry of the C1 and C3 centers.

The crystal structure would also detail the intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, which dictate the crystal packing arrangement. This information is crucial for understanding the physical properties of the solid material.

Table 3: Hypothetical Crystallographic Data for (1R, 3S)-1-Amino-3-methyl-indan-1-carboxylic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.235 |

| b (Å) | 26.016 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 2022.4 |

| Z (molecules/unit cell) | 4 |

This interactive table allows for the visualization of unit cell parameters.

Molecular Rigidity and its Influence on the Conformational Landscape

The indan scaffold of 1-Amino-3-methyl-indan-1-carboxylic acid imparts significant molecular rigidity. The five-membered ring fused to the benzene (B151609) ring restricts the number of accessible low-energy conformations. The puckering of the cyclopentane (B165970) ring is the primary source of conformational flexibility.

The presence of the methyl group at the C3 position further constrains the ring's conformation, favoring a state where the methyl group occupies a pseudo-equatorial position to minimize steric strain. This inherent rigidity results in a well-defined conformational landscape, which is a key feature for designing molecules with specific receptor-binding properties.

Stereochemical Impact on Ligand-Receptor Interactions and Molecular Recognition

The specific three-dimensional arrangement of the functional groups (amino and carboxyl) and the methyl group is critical for molecular recognition and ligand-receptor interactions. nih.gov Living systems are chiral, and thus receptors and enzymes can differentiate between stereoisomers of a ligand. nih.gov

The fixed orientation of the substituents on the rigid indan framework of 1-Amino-3-methyl-indan-1-carboxylic acid presents a precise pharmacophore to a biological target. The different diastereomers and enantiomers will exhibit varied binding affinities and efficacies due to their distinct spatial arrangements. One stereoisomer may fit perfectly into a receptor's binding site, leading to a biological response, while another may not be able to bind effectively due to steric clashes or improper orientation of key interacting groups. nih.gov This stereoselectivity is a fundamental principle in medicinal chemistry.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com By calculating parameters such as molecular orbital energies, electron density distribution, and molecular electrostatic potential, DFT can predict the reactivity and stability of a compound. For amino acid derivatives, DFT calculations help in understanding their potential as corrosion inhibitors by elucidating their tendency to donate or accept electrons at metal surfaces. electrochemsci.org

In the context of "1-Amino-3-methyl-indan-1-carboxylic acid," DFT calculations would be employed to optimize the molecule's geometry to its lowest energy state. This process provides crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine a range of molecular descriptors. researchgate.net For instance, in a study of l-proline–carboxylic acid-based deep eutectic solvents, DFT was used to gain insights into molecular stability and electronic properties. acs.org The geometry of cations, anions, and ion-pairs can be optimized, and the nature of their interactions analyzed. sci-hub.se

Key parameters derived from DFT calculations include:

Dipole Moment: Provides information about the polarity of the molecule.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack. materialsciencejournal.org

Table 1: Representative Global Reactivity Descriptors from DFT Calculations for a Generic Amino Acid Derivative

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6 to -9 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1 to 2 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4 to 8 |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6 to 9 |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1 to 2 |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | 3 to 4 |

| Hardness (η) | Resistance to change in electron distribution. | 2 to 4 |

| Softness (S) | The reciprocal of hardness, indicating the ease of modifying the electron cloud. | 0.25 to 0.5 |

Note: The values in this table are illustrative and would need to be specifically calculated for "1-Amino-3-methyl-indan-1-carboxylic acid."

Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate a trajectory of the system, providing a detailed view of the conformational landscape accessible to a molecule. nih.gov This is particularly important for flexible molecules, as their biological activity is often dependent on adopting a specific conformation to bind to a target.

For "1-Amino-3-methyl-indan-1-carboxylic acid," MD simulations would reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a vacuum or in a solvent like water. The indane scaffold provides a degree of rigidity, but the amino and carboxylic acid groups, as well as the methyl group, can exhibit rotational freedom. MD simulations can quantify the flexibility of these groups and identify the most stable conformers.

Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed protein or molecule structures, indicating the stability of the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration (Rg): A measure of the molecule's compactness. nih.gov

Solvent Accessible Surface Area (SASA): The surface area of the molecule that is accessible to a solvent, which is important for understanding interactions with the surrounding environment. nih.gov

While specific MD simulation studies on "1-Amino-3-methyl-indan-1-carboxylic acid" are not publicly documented, research on other small molecules and proteins demonstrates the utility of this technique. For instance, MD simulations have been used to analyze the conformational changes in proteins upon ligand binding mdpi.comresearchgate.net and to understand the self-assembly of amino ester-based molecules. nih.gov In a study of the 14-3-3σ protein, MD simulations revealed that the apo (unbound) form exists in a more open and flexible state compared to the ligand-bound form. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling in Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. drugdesign.orgmdpi.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. mdpi.com This is a valuable tool in drug discovery for prioritizing which molecules to synthesize and test.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. drugdesign.org These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. drugdesign.org

For a series of compounds including "1-Amino-3-methyl-indan-1-carboxylic acid," a 3D-QSAR study would involve:

Data Set Selection: A group of structurally related compounds with a range of measured biological activities is chosen. mdpi.com

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated on a grid surrounding the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) analysis is typically used to develop a model that correlates the field values with the biological activities. nih.gov

Model Validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation and by predicting the activities of a separate test set of compounds. mdpi.com

The results of a 3D-QSAR study are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a study on adamantane (B196018) analogues as influenza viral inhibitors used 3D-QSAR to establish a structure-activity relationship and predict the activities of new molecules. nih.govmdpi.com Similarly, 3D-QSAR models have been successfully applied to model the analgesic activity of NMDA receptor antagonists. mdpi.com

Table 2: Key Statistical Parameters in 3D-QSAR Model Validation

| Parameter | Description | Desirable Value |

| q² (or Q²) | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. | > 0.5 |

| r² (or R²) | Non-cross-validated correlation coefficient; a measure of how well the model fits the training data. | > 0.6 |

| r²pred | Predictive r-squared; a measure of the model's ability to predict the activity of an external test set. | > 0.5 |

| F-value | Fisher's F-test value; indicates the statistical significance of the model. | High value |

| SEE | Standard Error of Estimate; a measure of the model's precision. | Low value |

This table outlines the common statistical metrics used to evaluate the robustness and predictive power of a 3D-QSAR model.

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and symmetry of these orbitals are key to understanding and predicting the outcomes of chemical reactions, particularly pericyclic reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, representing its electrophilicity. youtube.com

For "1-Amino-3-methyl-indan-1-carboxylic acid," FMO analysis can provide insights into its chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a particularly important parameter. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

The key aspects of FMO analysis include:

HOMO and LUMO Energies: These values determine the electron-donating and electron-accepting capabilities of the molecule.

HOMO-LUMO Energy Gap (ΔE): This is a measure of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

Orbital Distribution: The spatial distribution of the HOMO and LUMO across the molecule indicates the likely sites of reaction. For example, in a study of a synthesized pyran derivative, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was on the nitrophenyl ring, indicating the direction of charge transfer. materialsciencejournal.org

While specific FMO data for "1-Amino-3-methyl-indan-1-carboxylic acid" is not available, studies on similar molecules provide a basis for what to expect. For instance, FMO analysis of various heterocyclic compounds has been used to predict their reactivity and stability. researchgate.net In a computational study of amino acid derivatives as corrosion inhibitors, the HOMO and LUMO energies were key parameters in assessing their interaction with metal surfaces. electrochemsci.org

Table 3: Representative FMO Parameters and Their Interpretation

| Parameter | Interpretation | Implication for Reactivity |

| High EHOMO | Easier to remove an electron. | More nucleophilic/easily oxidized. |

| Low ELUMO | Easier to add an electron. | More electrophilic/easily reduced. |

| Small HOMO-LUMO Gap | Easy to excite an electron. | High chemical reactivity, low kinetic stability. |

| Large HOMO-LUMO Gap | Difficult to excite an electron. | Low chemical reactivity, high kinetic stability. |

This table provides a general guide to interpreting FMO parameters in the context of chemical reactivity.

In Silico Ligand-Target Binding Prediction and Scoring

In silico ligand-target binding prediction, primarily through molecular docking, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets for a compound and for predicting the strength of their interaction.

For "1-Amino-3-methyl-indan-1-carboxylic acid," molecular docking studies could be performed to screen it against a library of known protein structures to identify potential binding partners. The process involves:

Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand are prepared, which may involve adding hydrogen atoms and assigning charges. nih.gov

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy or a docking score. researchgate.net The poses are then ranked to identify the most likely binding mode.

Studies on related aminoindan derivatives have shown that they can interact with plasma membrane monoamine transporters (DAT, NET, and SERT) and α2-adrenergic receptors. nih.govnih.gov For example, 2-aminoindan (B1194107) was found to be a selective substrate for NET and DAT. nih.gov Molecular docking of "1-Amino-3-methyl-indan-1-carboxylic acid" into the binding sites of these transporters could reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

The output of a docking study typically includes:

Binding Affinity/Score: An estimate of the binding free energy, with more negative values indicating stronger binding.

Binding Pose: The predicted 3D orientation of the ligand in the receptor's active site.

Intermolecular Interactions: A detailed list of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. researchgate.net

For example, in a study of novel MAO-B inhibitors, molecular dynamics simulations showed that the designed compound formed stable interactions within the receptor's binding site. nih.gov Similarly, docking studies of 1,3-diazetidin-2-one derivatives against the epidermal growth factor receptor (EGFR) identified key hydrogen bond and hydrophobic interactions responsible for their binding affinity. nih.gov

Table 4: Common Types of Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Ionic Interaction (Salt Bridge) | An electrostatic attraction between oppositely charged ions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-π Interaction | A noncovalent interaction between a cation and the face of an electron-rich π system. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

This table lists the primary non-covalent forces that govern the binding of a ligand to its protein target.

Molecular Interactions and Bioactivity Profiling in Research Contexts

Enzyme Inhibition and Activation Studies (In Vitro Research)

There is no available scientific literature detailing the in vitro effects of 1-Amino-3-methyl-indan-1-carboxylic acid on various enzyme classes.

Interaction with Proteases and Peptidases

No studies were found that investigated the inhibitory or activating effects of 1-Amino-3-methyl-indan-1-carboxylic acid on proteases or peptidases. While the general class of amino acids and their derivatives can interact with such enzymes, specific data for this compound is absent.

Effects on Other Enzyme Classes (e.g., Succinate (B1194679) Dehydrogenase)

No research data is available regarding the effects of 1-Amino-3-methyl-indan-1-carboxylic acid on other enzyme classes, such as succinate dehydrogenase.

Receptor Binding and Ligand-Target Interrogation in Cell-Free Systems

There are no published receptor binding assays or ligand-target interrogation studies for 1-Amino-3-methyl-indan-1-carboxylic acid. While studies exist for related aminoindan structures, these findings are not directly applicable. nih.govresearchgate.netnih.gov

Role as Peptidomimetic Building Blocks in Constrained Peptide Analogues

The use of constrained amino acids as building blocks in peptidomimetics is a known strategy in medicinal chemistry. However, there is no specific mention in the literature of 1-Amino-3-methyl-indan-1-carboxylic acid being utilized for this purpose.

Application as Chiral Ligands and Auxiliaries in Asymmetric Catalysis Research

Chiral amino acids and their derivatives are often employed as ligands or auxiliaries in asymmetric synthesis. nih.govnih.govfrontiersin.org Despite this, no studies have been found that report the application of 1-Amino-3-methyl-indan-1-carboxylic acid in this capacity.

Exploration in Chemical Probe Development for Biological Pathways

The exploration of novel small molecules as chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological pathways and the identification of new therapeutic targets. Chemical probes are powerful tools designed to selectively interact with a specific protein or pathway, thereby elucidating its function in a cellular or organismal context. The structural scaffold of a molecule is pivotal to its potential as a chemical probe, dictating its binding affinity, selectivity, and mode of action.

Within this framework, compounds featuring the indane ring system have garnered interest for their potential in developing targeted probes. While direct research on 1-Amino-3-methyl-indan-1-carboxylic acid as a chemical probe is not extensively documented in publicly available literature, the broader class of indane derivatives has been successfully utilized in the development of fluorescent probes for significant biological targets, such as those implicated in neurodegenerative diseases.

A notable area of research involves the use of indane-based scaffolds to create fluorescent imaging probes for the detection of protein aggregates associated with Alzheimer's disease. nih.gov Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Chemical probes that can selectively bind to these Aβ aggregates and provide a detectable signal are crucial for both diagnostics and for understanding the progression of the disease.

In a relevant study, researchers designed and synthesized a series of indane derivatives with a donor-π-acceptor (D-π-A) architecture. nih.gov This design is a common strategy for creating fluorophores whose emission properties are sensitive to their environment. The study found that several of these indane-based probes exhibited a significant change in their fluorescence intensity, particularly at wavelengths greater than 600 nm, upon binding to Aβ aggregates as compared to the monomeric form of the protein. nih.gov

Molecular docking studies provided insights into the interaction, suggesting that the indane compounds positioned themselves along the axis of the Aβ fibril within a hydrophobic tunnel. nih.gov This binding specificity is a critical attribute of a successful chemical probe. The most effective compound from this series, which featured a dimethylaminopyridyl group as the electron donor and a dicyano group as the electron acceptor, was able to effectively stain Aβ plaques in brain tissue samples from a transgenic mouse model of Alzheimer's disease. nih.gov

These findings underscore the potential of the indane framework as a privileged structure for the development of chemical probes. nih.gov The inherent properties of the indane ring system can be systematically modified with various functional groups to fine-tune binding affinity, selectivity, and photophysical properties for probing specific biological pathways. Although specific data for 1-Amino-3-methyl-indan-1-carboxylic acid is sparse, the principles demonstrated with related indane structures provide a strong rationale for its potential investigation in similar applications.

Table 1: Research Findings on Indane-Based Chemical Probes

| Probe Characteristic | Finding | Research Context | Citation |

| Scaffold | Indane derivatives with a donor-π-acceptor (D-π-A) structure. | Development of fluorescent imaging probes. | nih.gov |

| Target | Amyloid-beta (Aβ) protein aggregates. | Alzheimer's disease research. | nih.gov |

| Bioactivity | Probes showed significant changes in fluorescence intensity upon binding to Aβ aggregates. | Detection of pathological protein aggregates. | nih.gov |

| Binding Mode | Molecular docking suggested probes locate along the Aβ fibril axis via a hydrophobic tunnel. | Understanding molecular interactions. | nih.gov |

| Application | The most active probe effectively stained Aβ plaques in brain tissue from AD transgenic mice. | In-situ visualization of biological targets. | nih.gov |

Future Directions and Emerging Research Avenues

Rational Design of Novel Molecular Scaffolds Incorporating 1-Amino-3-methyl-indan-1-carboxylic Acid

The rigid framework of 1-amino-3-methyl-indan-1-carboxylic acid makes it an attractive building block for creating novel molecular scaffolds with well-defined three-dimensional structures. This conformational rigidity can be exploited to design peptidomimetics and small molecule inhibitors with high affinity and selectivity for their biological targets. nih.gov By incorporating this constrained amino acid into peptide sequences, researchers can induce specific secondary structures, such as turns and helices, which are crucial for molecular recognition. nih.gov

Future design strategies will likely focus on modifying the indan (B1671822) ring and the amino and carboxylic acid functionalities to explore a wider chemical space. For instance, the aromatic portion of the indan nucleus can be functionalized with various substituents to modulate properties like solubility, lipophilicity, and electronic character, thereby influencing pharmacokinetic and pharmacodynamic profiles. The synthesis of derivatives of the related compound, 1-aminoindan, often starts from 1-indanone (B140024), which can be readily modified. chemicalbook.combeilstein-journals.org This suggests that a variety of substituted 1-amino-3-methyl-indan-1-carboxylic acid derivatives could be accessible.

Furthermore, the amino and carboxyl groups serve as handles for conjugation to other molecules, including peptides, polymers, and imaging agents. nih.gov The design of novel scaffolds will likely involve computational modeling to predict the conformational impact of incorporating 1-amino-3-methyl-indan-1-carboxylic acid into larger molecules and to guide the synthesis of derivatives with optimal biological activity. A notable example of rational design in a similar system is the development of (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid as a selective inactivator of human ornithine aminotransferase, where the design was based on the mechanism of a known drug. nih.gov

Development of Advanced Stereochemical Control Methodologies

The presence of two stereocenters in 1-amino-3-methyl-indan-1-carboxylic acid necessitates precise control over its stereochemistry during synthesis, as different stereoisomers can exhibit distinct biological activities. The development of advanced stereoselective synthetic methods is therefore a critical area of future research. Current approaches to the asymmetric synthesis of related cyclic amino acids, such as substituted 1-aminocyclopropane-1-carboxylic acids, often employ chiral auxiliaries or catalysts to achieve high diastereoselectivity and enantioselectivity. nih.gov

Future methodologies could explore the use of organocatalysis, transition-metal catalysis, and enzymatic resolutions to afford specific stereoisomers of 1-amino-3-methyl-indan-1-carboxylic acid with high purity. For example, a highly stereocontrolled, iron-catalyzed direct α-amination of carboxylic acids has been reported, offering a single-step route to N-protected α-amino acids. researchgate.net Adapting such methods to the indan scaffold could provide efficient access to the desired stereoisomers. The stereoselective synthesis of l,l-diaminopimelic acids has been achieved through the stereoselective reduction of a common enone-derived amino acid, highlighting the power of substrate and reagent control in complex syntheses. nih.gov

Detailed conformational studies, aided by techniques like NMR spectroscopy and X-ray crystallography, will be essential to characterize the synthesized stereoisomers and to understand how their three-dimensional structures influence their biological function. nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid de novo design of molecules with desired properties. chemicalbook.comnih.govsmolecule.comchemscene.com In the context of 1-amino-3-methyl-indan-1-carboxylic acid, AI and ML algorithms can be trained on existing data of related compounds to predict the biological activities and physicochemical properties of novel derivatives. researchgate.netresearchgate.net

Generative models, a type of AI, can explore vast chemical spaces to propose new molecular scaffolds incorporating the 1-amino-3-methyl-indan-1-carboxylic acid core. chemicalbook.com These models can be optimized to design molecules with specific target affinities, improved metabolic stability, and reduced off-target effects. For instance, AI can be used to predict quantitative structure-activity relationships (QSAR) and to build predictive models for various biological targets. smolecule.com

Exploration in Bioconjugation and Chemical Biology Tool Development

The bifunctional nature of 1-amino-3-methyl-indan-1-carboxylic acid, possessing both an amino and a carboxylic acid group, makes it an ideal candidate for bioconjugation and the development of chemical biology tools. nih.govchemscene.com These functional groups can be selectively modified to attach probes, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. nih.gov

Such "tagged" versions of 1-amino-3-methyl-indan-1-carboxylic acid could be used to study its interactions with biological targets in living cells, helping to elucidate its mechanism of action and identify its binding partners. nih.gov For example, the development of chemical probes for salt-inducible kinases (SIKs) has been instrumental in studying their function in vivo. nih.gov

Furthermore, 1-amino-3-methyl-indan-1-carboxylic acid can be incorporated into peptides to create conformationally constrained probes for studying protein-protein interactions. The rigid indan backbone can help to lock the peptide into a bioactive conformation, leading to higher affinity and specificity. nih.gov The synthesis of amino acid methyl esters is a common step in peptide synthesis, and efficient methods for this transformation are well-established. nih.govmdpi.com

Potential in Supramolecular Chemistry and Advanced Material Science (Non-Biological Applications)

Beyond its biological applications, the unique structural and chemical properties of 1-amino-3-methyl-indan-1-carboxylic acid suggest its potential use in supramolecular chemistry and materials science. Amino acids and their derivatives are known to self-assemble into well-ordered nanostructures, such as nanotubes, nanofibers, and hydrogels. mdpi.com The rigid indan scaffold of 1-amino-3-methyl-indan-1-carboxylic acid could direct the formation of novel supramolecular assemblies with interesting photophysical or electronic properties.

The ability of amino acids to coordinate with metal ions also opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could have applications in areas such as catalysis, gas storage, and sensing. The functionalization of the indan ring could be used to tune the properties of these materials. For instance, the incorporation of halogen atoms can influence the crystal packing and electronic properties of indane-1,3-dione derivatives. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.